

Application Note: Quantification of Ser-Gly Dipeptide by HPLC-MS

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Compound of Interest

Compound Name: Ser-gly

Cat. No.: B1353324

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Abstract

This application note presents a detailed protocol for the sensitive and accurate quantification of the dipeptide seryl-glycine (**Ser-Gly**) in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method employs a robust sample preparation procedure, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This methodology is suitable for researchers, scientists, and drug development professionals requiring precise measurement of **Ser-Gly** for applications in biomarker discovery, metabolic studies, and pharmaceutical research.

Introduction

The dipeptide **Ser-Gly** is a fundamental component of proteins and peptides and plays a role in various biological processes. Accurate quantification of **Ser-Gly** is crucial for understanding its physiological and pathological significance. HPLC-MS has become the gold standard for the analysis of small molecules like dipeptides due to its high sensitivity, selectivity, and specificity. [1] This application note provides a comprehensive workflow, from sample preparation to data analysis, for the reliable quantification of **Ser-Gly**.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may need optimization depending on the specific sample matrix (e.g., plasma, serum, cell culture media).

Materials:

- Biological sample (e.g., 100 μ L of plasma)
- Internal Standard (IS) solution (e.g., $^{13}\text{C}_2, ^{15}\text{N}$ -**Ser-Gly**)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Protein precipitation solution (e.g., ACN with 0.1% FA)
- Centrifuge tubes (1.5 mL)
- Syringe filters (0.22 μ m)

Procedure:

- To 100 μ L of the biological sample in a 1.5 mL centrifuge tube, add 10 μ L of the internal standard solution.
- Add 400 μ L of cold protein precipitation solution (ACN with 0.1% FA).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the sample at $14,000 \times g$ for 15 minutes at 4°C .
- Carefully collect the supernatant without disturbing the protein pellet.
- Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial.

- The sample is now ready for HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: The separation of the polar dipeptide **Ser-Gly** is effectively achieved using HILIC.[\[2\]](#)

Parameter	Value
Column	HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	90% Acetonitrile in Water with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min)

Mass Spectrometry Conditions: The mass spectrometer is operated in positive ESI mode with MRM for quantification.

Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3500 V
Gas Temperature	325°C
Gas Flow	10 L/min
Nebulizer Pressure	45 psi
MRM Transitions	See Table 1

Data Presentation

Table 1: MRM Transitions for Ser-Gly and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Ser-Gly	163.07	76.04	15
Ser-Gly	163.07	88.04	12
¹³ C ₂ , ¹⁵ N-Ser-Gly (IS)	166.07	78.04	15

Table 2: Representative Quantitative Data (Hypothetical)

This table illustrates how quantitative data for **Ser-Gly** in different sample groups could be presented.

Sample Group	Mean Ser-Gly Concentration (ng/mL)	Standard Deviation	Coefficient of Variation (%)
Control	25.8	3.1	12.0
Treatment A	42.1	4.5	10.7
Treatment B	15.3	2.2	14.4

Visualizations

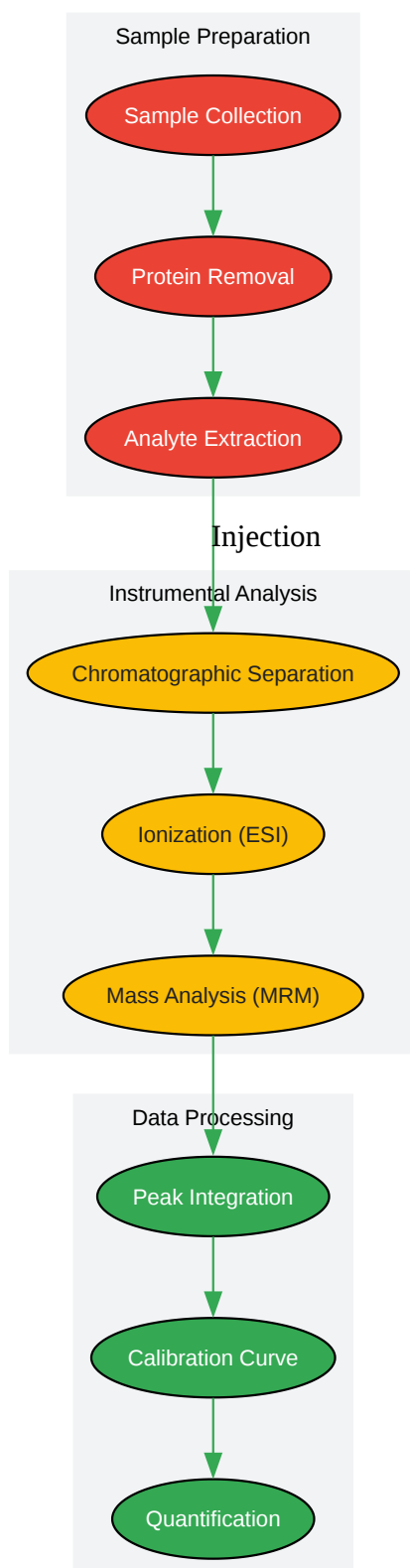
Experimental Workflow



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Caption: HPLC-MS workflow for **Ser-Gly** quantification.

Logical Relationship of the Analytical Method



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Caption: Key stages of the **Ser-Gly** analytical method.

Conclusion

The described HPLC-MS method provides a robust and reliable approach for the quantification of the dipeptide **Ser-Gly** in biological samples. The use of a HILIC column allows for the effective retention and separation of this polar analyte, while the sensitivity and selectivity of tandem mass spectrometry in MRM mode ensure accurate measurement. This application note serves as a detailed guide for researchers to implement a high-quality analytical method for **Ser-Gly**, which can be adapted and validated for specific research needs.

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References

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
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